molecular formula C24H35NO4 B605644 Aspergillin PZ

Aspergillin PZ

Cat. No.: B605644
M. Wt: 401.5 g/mol
InChI Key: AQZDMONQDXTWHN-XLFKICHRSA-N
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Description

Mechanism of Action

Target of Action

Aspergillin PZ is a fungal metabolite originally isolated from Aspergillus awamori . It has been found to induce morphological deformation of Pyricularia oryzae conidia at a concentration of 89 nM .

Mode of Action

It has been reported to have antimicrobial and anticancer properties . The compound’s interaction with its targets leads to morphological deformation in Pyricularia oryzae conidia . In terms of its anticancer activity, it has been found to show cytotoxic activity against human prostate cancer cell lines .

Biochemical Pathways

It is known that the compound is a secondary metabolite produced by certain aspergillus species . Secondary metabolites often serve to increase the suitability of the producer organism or to reduce the suitability of environmental organisms .

Pharmacokinetics

It has been suggested that the compound’s solubility may play a role in its oral bioavailability . The predicted solubility of this compound is given as the logarithm of the molar concentration (log mol/L), with compounds in the range from -4 to 0.5 log mol/L considered proper .

Result of Action

This compound has been found to have significant anticancer activity on cancer cell lines . It also shows antimicrobial effects, particularly against Staphylococcus epidermidis .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its absorption and thus its bioavailability . Furthermore, the compound’s effectiveness can be influenced by the specific characteristics of the target organisms, such as their susceptibility or resistance to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aspergillin PZ involves a biomimetic approach, starting from divinyl carbinol. The process includes a high-pressure Diels-Alder reaction, which is known for its high regio- and stereoselectivity. The synthesis proceeds through 13 steps, culminating in the formation of the intricate pentacyclic aspochalasan structure .

Industrial Production Methods: Industrial production of this compound is primarily achieved through large-scale fermentation of Aspergillus awamori. The fermentation process is followed by activity-guided purification to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Aspergillin PZ undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes reagents like halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different bioactivities .

Properties

IUPAC Name

(1S,2R,3R,6S,7R,8S,11S,14S,15S,16R)-16-hydroxy-1,5,6-trimethyl-8-(2-methylpropyl)-19-oxa-9-azapentacyclo[13.3.1.02,14.03,11.07,11]nonadec-4-ene-10,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO4/c1-11(2)8-16-19-13(4)12(3)9-15-20-14(10-18(27)24(15,19)22(28)25-16)21-17(26)6-7-23(20,5)29-21/h9,11,13-17,19-21,26H,6-8,10H2,1-5H3,(H,25,28)/t13-,14+,15-,16+,17-,19+,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZDMONQDXTWHN-XLFKICHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(NC(=O)C23C(C=C1C)C4C(CC3=O)C5C(CCC4(O5)C)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@H](C=C1C)[C@@H]4[C@H](CC3=O)[C@H]5[C@@H](CC[C@@]4(O5)C)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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